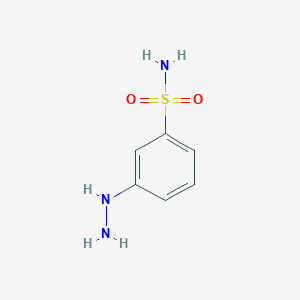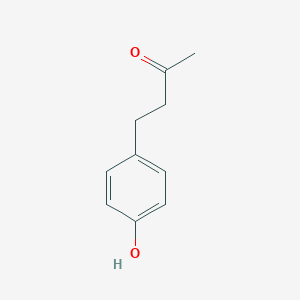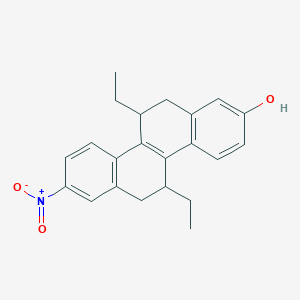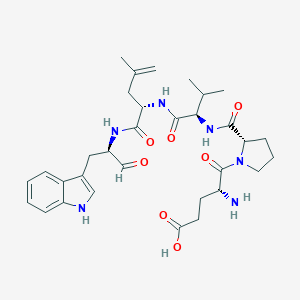
Demethylpiperazinyl Iso Sildenafil Sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is a biochemical compound with the molecular formula C17H19ClN4O4S and a molecular weight of 410.88 . It is used for proteomics research .
Chemical Reactions Analysis
Specific chemical reactions involving Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride are not available in the current literature. As a biochemical compound, it’s likely involved in various reactions, especially in the context of proteomics research .Physical And Chemical Properties Analysis
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride appears as a yellow to green solid . It has a molecular weight of 410.88 and a molecular formula of C17H19ClN4O4S . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Fluoreszenz-Sonden
Das Potenzial der Verbindung als fluoreszierende Sonde in biomedizinischen Anwendungen ist bedeutend . Seine modifizierte Struktur könnte zur Entwicklung neuer Sonden verwendet werden, die bei der schnellen Detektion chemischer Substanzen und der Untersuchung physiologischer und pathologischer Prozesse auf zellulärer Ebene helfen können.
Nahinfrarotspektroskopie
FT-0665744 kann Anwendungen bei der Entwicklung miniaturisierter Nahinfrarot-(NIR)-Spektrometer haben . Diese Geräte werden in einer Vielzahl von Bereichen eingesetzt, von der Landwirtschaft bis zur Materialwissenschaft, und die Verbindung könnte eine Rolle bei der Verbesserung der Leistungsprofile dieser Spektrometer spielen.
Proteomforschung
Als biochemisches Mittel für die Proteomforschung wird diese Verbindung zur Untersuchung der Proteinexpression, -modifikationen und -interaktionen verwendet. Es kann helfen, Biomarker für Krankheiten zu identifizieren und die molekularen Mechanismen zu verstehen, die verschiedenen biologischen Prozessen zugrunde liegen .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This interaction inhibits the enzyme’s activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The compound also interacts with other biomolecules, such as nitric oxide synthase, enhancing its activity and promoting the production of nitric oxide . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.
Cellular Effects
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride has profound effects on various cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing nitric oxide production and cGMP levels . This leads to relaxation of smooth muscle cells and improved blood flow. In neuronal cells, the compound enhances synaptic plasticity and neuroprotection by modulating cGMP-dependent signaling pathways . Additionally, it influences gene expression by activating transcription factors such as cAMP response element-binding protein (CREB), which regulates genes involved in cell survival and differentiation .
Molecular Mechanism
The molecular mechanism of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride involves its binding to the active site of phosphodiesterase enzymes, particularly PDE5 . This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP and leading to its accumulation within the cell . The increased cGMP levels activate protein kinase G (PKG), which phosphorylates various target proteins, resulting in vasodilation, enhanced synaptic plasticity, and neuroprotection . The compound also modulates nitric oxide synthase activity, further contributing to its effects on cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in rapid increases in cGMP levels and immediate cellular responses, such as vasodilation and enhanced synaptic plasticity . Long-term exposure may lead to sustained changes in gene expression and cellular metabolism, potentially resulting in adaptive responses or desensitization .
Dosage Effects in Animal Models
The effects of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride vary with different dosages in animal models. At low doses, the compound effectively increases cGMP levels and promotes vasodilation without significant adverse effects . At higher doses, it may cause toxic effects, such as hypotension, due to excessive vasodilation . Additionally, high doses can lead to desensitization of cGMP-dependent signaling pathways, reducing the compound’s efficacy over time . These dosage-dependent effects are crucial for determining the optimal therapeutic window for potential clinical applications .
Metabolic Pathways
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is involved in several metabolic pathways, primarily those related to cGMP signaling . The compound inhibits PDE5, preventing the breakdown of cGMP and leading to its accumulation within the cell . This accumulation activates PKG, which phosphorylates various target proteins involved in vasodilation, synaptic plasticity, and neuroprotection . The compound also enhances nitric oxide synthase activity, promoting the production of nitric oxide and further contributing to its effects on cellular signaling and metabolism .
Transport and Distribution
Within cells and tissues, Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is transported and distributed through various mechanisms. The compound is likely taken up by cells via passive diffusion or facilitated transport . Once inside the cell, it may bind to specific transporters or binding proteins that facilitate its distribution to target sites, such as the cytoplasm or nucleus . The compound’s localization and accumulation within specific cellular compartments are crucial for its activity and function .
Subcellular Localization
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with PDE5 and other enzymes involved in cGMP signaling . In the nucleus, the compound may influence gene expression by modulating transcription factors such as CREB . The subcellular localization of the compound is essential for its activity and function, as it determines the specific cellular processes and pathways it can influence .
Eigenschaften
IUPAC Name |
4-ethoxy-3-(2-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(21-22(12)3)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJLYGSFUUUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476530 |
Source


|
| Record name | FT-0665744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501120-42-9 |
Source


|
| Record name | FT-0665744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)


![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)







![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)